Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-methoxyphenyl)-1-piperazinyl]-
Description
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-methoxyphenyl)-1-piperazinyl]- (hereafter referred to as the target compound) is a ketone-based small molecule featuring a central methanone group linked to two distinct heterocyclic moieties:
- 3-Ethyl-5-methyl-4-isoxazolyl: A substituted isoxazole ring with ethyl and methyl groups at positions 3 and 5, respectively.
- 4-(4-Methoxyphenyl)-1-piperazinyl: A piperazine ring substituted at the para position with a methoxyphenyl group. The methoxy group enhances solubility and modulates receptor interactions via electron-donating effects.
Its synthesis likely involves coupling reactions between pre-functionalized isoxazole and piperazine precursors, analogous to methods described for related compounds (e.g., HBTU-mediated amide bond formation in and ).
Properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-16-17(13(2)24-19-16)18(22)21-11-9-20(10-12-21)14-5-7-15(23-3)8-6-14/h5-8H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYLPKNJUZKNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-methoxyphenyl)-1-piperazinyl]- typically involves multiple steps, starting with the preparation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-methoxyphenyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-methoxyphenyl)-1-piperazinyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-methoxyphenyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The isoxazole ring may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the methoxyphenyl group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The target compound belongs to a broader class of methanone derivatives with variations in the isoxazole and piperazine substituents. Key analogues and their properties are summarized below:
| Compound Name | Substituents (Isoxazole) | Substituents (Piperazine) | Key Properties/Activity | Source |
|---|---|---|---|---|
| Target Compound | 3-Ethyl, 5-Methyl | 4-(4-Methoxyphenyl) | N/A (Structural baseline) | |
| 4-(3-Chlorophenyl)-1-piperazinylmethanone | 3-Ethyl, 5-Methyl | 4-(3-Chlorophenyl) | Enhanced binding affinity (hypothesized) | |
| [4-(2-Ethoxyphenyl)-1-piperazinyl][3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone | 3-(2-Chloro-6-fluorophenyl), 5-Methyl | 4-(2-Ethoxyphenyl) | Higher lipophilicity (logP ~4.2) | |
| AO-15 ([4-(2,3-dimethylphenyl)-1-piperazinyl]-2-furanylmethanone) | N/A (Furanyl instead of isoxazole) | 4-(2,3-Dimethylphenyl) | Inhibitor of Aβ42 oligomerization | |
| [3-Methyl-5-isopropyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]methanone | 3-Methyl, 5-Isopropyl | 4-(3-Methylphenyl) | Increased steric bulk, reduced solubility |
Structure–Activity Relationship (SAR) Analysis
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s 4-methoxyphenyl group (electron-donating) may reduce binding potency compared to halogenated analogues (e.g., 3-chlorophenyl in ), as electronegative substituents enhance interactions with hydrophobic pockets in enzymes or receptors.
- In chalcone derivatives (), para-substitutions with halogens (e.g., bromine in compound 2j, IC50 = 4.7 μM) showed higher inhibitory activity than methoxy groups (compound 2p, IC50 = 70.8 μM), aligning with the trend observed here.
- Isoxazole vs. AO-15’s furan lacks the isoxazole’s electronegative N–O bond, which may reduce polar interactions.
Alkyl Substitutions on Isoxazole :
Physicochemical and Pharmacokinetic Properties
Biological Activity
Methanone, specifically the compound known as Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-methoxyphenyl)-1-piperazinyl]-, is a synthetic organic compound with potential therapeutic applications. Its molecular formula is and it has garnered interest due to its biological activities, particularly in the context of neuropharmacology and medicinal chemistry.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O4 |
| Molecular Weight | 344.37 g/mol |
| CAS Number | 1031179-46-0 |
| Topological Polar Surface Area | 49.6 Ų |
| XLogP3-AA | 3 |
Methanone derivatives often interact with various biological targets, including G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular communication. The specific interactions of this compound with GPCRs have not been extensively documented; however, related compounds have shown affinity for receptors involved in neurotransmission and modulation of mood disorders.
Antidepressant Effects
Research has indicated that compounds similar to Methanone exhibit antidepressant-like effects in animal models. These effects are hypothesized to be mediated through the modulation of serotonin and norepinephrine levels in the brain. For instance, a study on piperazine derivatives demonstrated significant activity in reducing depression-like behaviors in rodents, suggesting a potential pathway for Methanone's efficacy in treating depression .
Neuroprotective Properties
Methanone may also possess neuroprotective properties. In vitro studies have shown that isoxazole derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role .
Case Studies
- Study on Behavioral Effects : A study involving a series of piperazine derivatives found that certain structural modifications led to enhanced antidepressant activity. Methanone's structure suggests it could similarly influence mood-regulating pathways .
- Neuroprotective Effects : In a laboratory setting, isoxazole compounds were tested for their ability to prevent neuronal death induced by excitotoxicity. Results indicated that these compounds could significantly reduce cell death rates, supporting the hypothesis that Methanone may exhibit similar protective effects .
Research Findings
Recent findings indicate that Methanone and its analogs could be promising candidates for further pharmacological development. The following table summarizes key findings from various studies:
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